![molecular formula C21H22BF4N3O B2402888 (5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate CAS No. 925706-31-6](/img/structure/B2402888.png)
(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate
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Overview
Description
(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate is a useful research compound. Its molecular formula is C21H22BF4N3O and its molecular weight is 419.23. The purity is usually 95%.
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Biological Activity
(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS No. 925706-31-6) is a synthetic compound with notable biological activity. Its unique structure incorporates multiple heterocycles and a mesityl group, which contributes to its potential applications in medicinal chemistry and catalysis.
- Molecular Formula : C21H22BF4N3O
- Molecular Weight : 419.22 g/mol
- Solubility : Poorly soluble in water; moderate solubility in organic solvents.
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.
Biological Activity Overview
The biological activity of this compound has been explored mainly through its applications as an organocatalyst and its potential antimicrobial properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolium salts exhibit significant antibacterial and antifungal activities. The compound has shown promising results against various pathogens:
Compound | Activity | MIC (µg/mL) | Target Organism |
---|---|---|---|
RO4 | Moderate | 62.5 | Candida albicans |
Other derivatives | Variable | Up to 100 | Various bacteria |
These findings suggest that the compound can be effective in developing new antimicrobial agents.
The mechanism behind the biological activity of this compound involves interaction with bacterial enzymes such as topoisomerase IV and D-Alanyl-D-Alanine Ligase. Molecular docking studies have been employed to elucidate these interactions and confirm the binding affinity of the compound to these targets .
Synthesis and Evaluation
A study published in 2023 synthesized various triazolium derivatives and evaluated their biological activities. The synthesized compounds were tested for their antibacterial and antifungal properties using standard assays. The results indicated that specific modifications on the triazolium scaffold could enhance biological activity .
Catalytic Applications
In addition to its antimicrobial properties, this compound has been utilized as an organocatalyst in several chemical reactions:
- Intramolecular Stetter Reactions : Demonstrated high enantioselectivity.
- Aza-Claisen Annulations : Used for synthesizing dihydropyridinones from enals.
These applications highlight the dual functionality of the compound in both synthetic chemistry and potential therapeutic contexts .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural characteristics suggest efficacy against various bacterial strains. For instance, compounds derived from similar triazole frameworks have shown significant antibacterial activity compared to standard antibiotics like Ciprofloxacin and Rifampicin .
Compound | Activity Type | Reference |
---|---|---|
(5aR,10bS)-2-Mesityl... | Antibacterial | |
Similar Triazole Derivatives | Antitubercular |
Biological Evaluation
The compound has been subjected to biological evaluations to assess its therapeutic potential. In vitro studies indicate that derivatives of this compound exhibit promising antitubercular activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) demonstrating effective growth inhibition . The molecular modeling studies further suggest that these compounds could interact effectively with biological targets.
Material Science
In addition to its biological applications, the unique properties of (5aR,10bS)-2-Mesityl... make it suitable for applications in material science. Its potential as an intermediate in the synthesis of novel materials with specific electronic and optical properties is being explored. The stability and reactivity of the tetrafluoroborate salt form enhance its utility in various synthetic pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that modifications to the mesityl group significantly influenced antibacterial potency. The most effective derivatives were those that maintained structural integrity while enhancing interaction with bacterial enzymes .
Molecular docking studies have shown that (5aR,10bS)-2-Mesityl... binds effectively to critical enzymes involved in bacterial resistance mechanisms. This binding affinity correlates with observed biological activity in vitro against resistant bacterial strains .
Properties
IUPAC Name |
(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O.BF4/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;2-1(3,4)5/h4-9,12,18,21H,10-11H2,1-3H3;/q+1;-1/t18-,21+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQQKCHLASULCF-WKOQGQMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BF4N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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